(1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate
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Overview
Description
(1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a tetrazole ring with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving nitriles and azides under acidic or basic conditions. The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: Both the tetrazole and chromene rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted tetrazole and chromene derivatives.
Scientific Research Applications
(1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The chromene moiety can interact with biological membranes and proteins, affecting their function and activity. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1-Butyl-1H-tetrazol-5-yl)methyl 2H-chromene-3-carboxylate: shares similarities with other tetrazole and chromene derivatives, such as:
Uniqueness
The combination of the tetrazole and chromene moieties in a single molecule provides unique properties that are not found in compounds containing only one of these structures. This dual functionality allows for a broader range of applications and interactions with biological targets.
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
(1-butyltetrazol-5-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c1-2-3-8-20-15(17-18-19-20)11-23-16(21)13-9-12-6-4-5-7-14(12)22-10-13/h4-7,9H,2-3,8,10-11H2,1H3 |
InChI Key |
QREBCNBENXLGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=N1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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